molecular formula C14H10FNO B12673957 3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one CAS No. 62662-88-8

3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one

Cat. No.: B12673957
CAS No.: 62662-88-8
M. Wt: 227.23 g/mol
InChI Key: YQTZBLXJYKSQBS-UHFFFAOYSA-N
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Description

3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one is a chemical compound with the molecular formula C14H10FNO It is a derivative of dibenzazepine, characterized by the presence of a fluorine atom at the 3-position and a ketone group at the 6-position

Preparation Methods

The synthesis of 3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and dibenzazepine derivatives.

    Cyclization: The formation of the dibenzazepine ring system involves cyclization reactions, often facilitated by Lewis acids or other catalysts.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the ketone group at the 6-position, using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The fluorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules. Aldol condensation and Claisen condensation are examples of such reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one can be compared with other similar compounds, such as:

    5H-Dibenz[b,e]azepine-6,11-dione: This compound lacks the fluorine atom and has a different oxidation state at the 6-position.

    10,11-Dihydro-5H-dibenzo[b,f]azepine: This compound has a different substitution pattern and lacks the ketone group at the 6-position.

    3-Chloro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one: This compound has a chlorine atom instead of a fluorine atom at the 3-position.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-5,11-dihydrobenzo[c][1]benzazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c15-11-6-5-10-7-9-3-1-2-4-12(9)14(17)16-13(10)8-11/h1-6,8H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTZBLXJYKSQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)F)NC(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211725
Record name 3-Fluoro-5,11-dihydro-6H-dibenz(b,e)azepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62662-88-8
Record name 3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62662-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5,11-dihydro-6H-dibenz(b,e)azepin-6-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062662888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoro-5,11-dihydro-6H-dibenz(b,e)azepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one
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Record name 3-FLUORO-5,11-DIHYDRO-6H-DIBENZ(B,E)AZEPIN-6-ONE
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